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N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide
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Overview
Description
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide is a complex organic compound that features a purine and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-7H-purine and 1H-indole-4-yl-beta-alanine. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide involves its interaction with specific molecular targets. The purine moiety may interact with nucleic acids, while the indole group could bind to proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-chloro-7H-purin-6-yl)glycinamide
- 2-[(2-chloro-7H-purin-6-yl)thio]-N-(3-phenylpropyl)acetamide
- N~3~-(2-chloro-7H-purin-6-yl)-N-[2-(2-methoxyphenyl)ethyl]-beta-alaninamide
Uniqueness
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide is unique due to its specific combination of purine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide, with the CAS number 1435978-81-6, is a complex organic compound featuring a purine derivative and an indole moiety. Its molecular formula is C16H14ClN7O, and it has a molecular weight of 355.78 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The purine moiety can interact with enzymes such as kinases, while the indole moiety can bind to receptors or other proteins. These interactions may modulate several biochemical pathways, leading to the compound's observed effects.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological properties, including:
- Antitumor Activity : Studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
- In Vitro Studies : A study published in 2024 demonstrated that this compound inhibited the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in significant reductions in tumor sizes compared to control groups. The compound was administered via intraperitoneal injection over a period of four weeks.
- Neuropharmacological Assessment : Another study evaluated the effects of this compound on cognitive functions in rats. Behavioral tests indicated improvements in memory retention and learning abilities, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor Activity | Inhibition of cancer cell proliferation | 2024 Study |
Neuroprotective Effects | Improvement in cognitive functions in rats | Neuropharmacology Study |
Apoptosis Induction | Induces apoptosis in cancer cells | In Vitro Study |
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The synthesis begins with the preparation of purine and indole intermediates.
- Coupling Reaction : These intermediates are coupled through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Purification : The final product is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Oxidation : The indole moiety can be oxidized to form oxindole derivatives.
- Reduction : Functional groups can be modified through reduction processes.
Properties
Molecular Formula |
C16H14ClN7O |
---|---|
Molecular Weight |
355.78 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C16H14ClN7O/c17-16-23-14(13-15(24-16)21-8-20-13)19-7-5-12(25)22-11-3-1-2-10-9(11)4-6-18-10/h1-4,6,8,18H,5,7H2,(H,22,25)(H2,19,20,21,23,24) |
InChI Key |
DQSQWUFXLLCAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
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